N-cycloheptyl-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide
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Overview
Description
N-cycloheptyl-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide: is a synthetic organic compound characterized by its unique structure, which includes a cycloheptyl group, a trifluoromethyl group, and a pyrazole ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cycloheptyl-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of a 1,3-dicarbonyl compound with hydrazine or its derivatives under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced using reagents such as trifluoromethyl iodide (CF₃I) or trifluoromethyl sulfonic acid (CF₃SO₃H) in the presence of a base.
Cycloheptyl Group Addition: The cycloheptyl group can be introduced via nucleophilic substitution reactions, where a suitable cycloheptyl halide reacts with the pyrazole derivative.
Carboxamide Formation: The final step involves the formation of the carboxamide group, typically through the reaction of the pyrazole derivative with an appropriate amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Catalysts and automated processes are often employed to enhance efficiency and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group or the pyrazole ring, using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often requiring strong nucleophiles and specific conditions.
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, H₂O₂
Reduction: LiAlH₄, NaBH₄
Substitution: Nucleophiles like NaNH₂, KOH
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-cycloheptyl-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may be explored as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the development of agrochemicals, polymers, and other specialty chemicals. Its unique properties may enhance the performance and efficacy of these products.
Mechanism of Action
The mechanism of action of N-cycloheptyl-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The pyrazole ring may participate in hydrogen bonding and other interactions with biological macromolecules, influencing the compound’s activity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-cycloheptyl-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate
- N-cycloheptyl-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-sulfonamide
- N-cycloheptyl-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-thioamide
Uniqueness
Compared to similar compounds, N-cycloheptyl-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the cycloheptyl group may influence its binding affinity and selectivity for biological targets.
Properties
Molecular Formula |
C13H18F3N3O |
---|---|
Molecular Weight |
289.30 g/mol |
IUPAC Name |
N-cycloheptyl-1-methyl-5-(trifluoromethyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C13H18F3N3O/c1-19-11(13(14,15)16)8-10(18-19)12(20)17-9-6-4-2-3-5-7-9/h8-9H,2-7H2,1H3,(H,17,20) |
InChI Key |
WSGCFTNPEUMGMF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C(=O)NC2CCCCCC2)C(F)(F)F |
Origin of Product |
United States |
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